1,3-Dibromo-5-ethyl-2-iodobenzene
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Overview
Description
1,3-Dibromo-5-ethyl-2-iodobenzene is an organic compound with the molecular formula C8H7Br2I It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine, ethyl, and iodine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-ethyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1,3-dibromobenzene.
Ethylation: The 1,3-dibromobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst to introduce the ethyl group at the 5-position, forming 1,3-dibromo-5-ethylbenzene.
Iodination: Finally, the 1,3-dibromo-5-ethylbenzene is iodinated using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) to obtain this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-ethyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF)
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Coupling: Formation of biaryl compounds
Scientific Research Applications
1,3-Dibromo-5-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-ethyl-2-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-iodobenzene: Lacks the ethyl group, making it less hydrophobic.
1,3-Dibromo-2-iodobenzene: Has different substitution patterns, affecting its reactivity and applications.
1,3-Dibromo-5-methyl-2-iodobenzene: Contains a methyl group instead of an ethyl group, influencing its chemical properties
Uniqueness
1,3-Dibromo-5-ethyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H7Br2I |
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Molecular Weight |
389.85 g/mol |
IUPAC Name |
1,3-dibromo-5-ethyl-2-iodobenzene |
InChI |
InChI=1S/C8H7Br2I/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChI Key |
KKVPXQUEDASWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)I)Br |
Origin of Product |
United States |
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